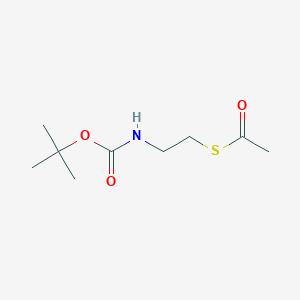

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate

Description

Properties

IUPAC Name |

S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-7(11)14-6-5-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBKLDSMWKIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557193 | |

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114326-10-2 | |

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-S-Acetyl-cysteamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-S-Acetyl-cysteamine, a key building block in various fields of chemical and pharmaceutical research. The document details a robust two-step synthetic pathway, starting from the readily available cysteamine hydrochloride. Each synthetic step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations. Furthermore, this guide outlines the essential analytical techniques for the structural elucidation and purity assessment of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of modified cysteine derivatives.

Introduction: The Significance of N-Boc-S-Acetyl-cysteamine

N-Boc-S-Acetyl-cysteamine, systematically named S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate, is a valuable bifunctional molecule that incorporates a protected amine and an activated thiol group. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection for the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[1][2] The S-acetyl group serves as a stable precursor to the free thiol, which can be unmasked when required for subsequent conjugation or other downstream applications. This dual functionality makes N-Boc-S-Acetyl-cysteamine a versatile intermediate in peptide synthesis, drug delivery systems, and the development of bioactive compounds.

Synthetic Pathway: A Two-Step Approach

The synthesis of N-Boc-S-Acetyl-cysteamine is efficiently achieved through a two-step process commencing with the protection of the amine group of cysteamine, followed by the acetylation of the thiol moiety.

Caption: Synthetic route to N-Boc-S-Acetyl-cysteamine.

Step 1: N-Boc Protection of Cysteamine

The initial step involves the protection of the primary amine of cysteamine using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2] The presence of a base is crucial to neutralize the acidic proton of the amine, thereby enhancing its nucleophilicity and driving the reaction to completion.

Experimental Protocol: Synthesis of tert-Butyl N-(2-mercaptoethyl)carbamate (N-Boc-cysteamine)

-

To a stirred solution of cysteamine hydrochloride (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, add a base like magnesium oxide (MgO) or a tertiary amine like triethylamine (TEA) (2.2 eq).

-

Cool the mixture in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-Boc-cysteamine, which can be purified by flash chromatography if necessary.

Step 2: S-Acetylation of N-Boc-cysteamine

The second step involves the acetylation of the thiol group of N-Boc-cysteamine to form the thioester. Thioacetic acid is a common and effective acetylating agent for this transformation.[3] The reaction proceeds via nucleophilic attack of the thiolate anion on the carbonyl carbon of the acetylating agent.

Experimental Protocol: Synthesis of this compound (N-Boc-S-Acetyl-cysteamine)

-

Dissolve N-Boc-cysteamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution to deprotonate the thiol.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the acetylating agent, for instance, acetyl chloride or acetic anhydride (1.1 eq), to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude N-Boc-S-Acetyl-cysteamine.

-

The product can be purified by flash column chromatography on silica gel.

Characterization of N-Boc-S-Acetyl-cysteamine

Thorough characterization is imperative to confirm the structure and purity of the synthesized N-Boc-S-Acetyl-cysteamine. The following section details the expected outcomes from key analytical techniques.

Caption: Workflow for the characterization of N-Boc-S-Acetyl-cysteamine.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₉H₁₇NO₃S[1][4] |

| Molecular Weight | 219.30 g/mol [1][4] |

| CAS Number | 114326-10-2[5] |

| Appearance | Typically a colorless to pale yellow oil or solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of N-Boc-S-Acetyl-cysteamine.

¹H NMR Spectroscopy (Expected Chemical Shifts in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | br s | 1H | -NH- |

| ~3.3 | q | 2H | -NH-CH₂ -CH₂-S- |

| ~3.0 | t | 2H | -NH-CH₂-CH₂ -S- |

| ~2.3 | s | 3H | -S-CO-CH₃ |

| ~1.4 | s | 9H | -O-C(CH₃ )₃ |

¹³C NMR Spectroscopy (Expected Chemical Shifts in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | -S-C O-CH₃ |

| ~156 | -NH-C O-O- |

| ~80 | -O-C (CH₃)₃ |

| ~40 | -NH-C H₂-CH₂-S- |

| ~30 | -S-CO-C H₃ |

| ~29 | -NH-CH₂-C H₂-S- |

| ~28 | -O-C(C H₃)₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, broad | N-H stretch (carbamate) |

| ~2980, 2930 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1690 | Strong | C=O stretch (thioester) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1170 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

| m/z | Interpretation |

| 220.1 | [M+H]⁺ (Calculated for C₉H₁₈NO₃S⁺: 220.1002) |

| 242.1 | [M+Na]⁺ (Calculated for C₉H₁₇NNaO₃S⁺: 242.0821) |

| 164.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 120.1 | [M - Boc + H]⁺ (Loss of the Boc group) |

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of N-Boc-S-Acetyl-cysteamine. The protocols provided, along with the comprehensive characterization data, offer a solid foundation for the preparation and validation of this important chemical intermediate. The strategic use of the Boc and S-acetyl protecting groups allows for the selective manipulation of the amine and thiol functionalities, making N-Boc-S-Acetyl-cysteamine a valuable asset in the toolbox of synthetic chemists and drug development professionals.

References

-

Royal Society of Chemistry. (n.d.). Mild Ti-catalyzed transformation of t-butyl thio-ethers into thio- acetates Electronic Supplementary Information. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data Table of Contents. Retrieved from [Link]

-

NIST. (n.d.). S-Ethyl ethanethioate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]

-

Star Protocols. (2024). Cysteine S-acetylation is a post-translational modification involved in metabolic regulation. Retrieved from [Link]

- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

Sources

- 1. This compound | C9H17NO3S | CID 14194546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 2374758-12-8|S-(2-((tert-Butoxycarbonyl)amino)ethyl) 2-((2-((tert-butoxycarbonyl)amino)ethyl)thio)ethanethioate|BLD Pharm [bldpharm.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-S-Acetyl-cysteamine: Structure, Synthesis, and Applications

Introduction: The Strategic Importance of a Doubly Protected Building Block

In the landscape of modern chemical synthesis, particularly within pharmaceutical and bioconjugate chemistry, progress is often dictated by the precision with which chemists can manipulate complex molecules. N-Boc-S-Acetyl-cysteamine is a quintessential example of a strategically designed building block, engineered for controlled reactivity. It is not merely a chemical compound but a versatile tool, providing a stable, storable source of cysteamine, a critical linker and bioactive molecule.

This guide delves into the core principles that make N-Boc-S-Acetyl-cysteamine an invaluable asset. We will dissect its nomenclature and structure, explore the rationale behind its dual-protecting group strategy, provide a validated protocol for its synthesis and characterization, and illuminate its diverse applications in drug development and research.

Molecular Structure and Nomenclature

N-Boc-S-Acetyl-cysteamine is a derivative of cysteamine where the amine and thiol functional groups are masked with protecting groups. This dual protection is key to its utility, preventing unwanted side reactions and allowing for selective deprotection and subsequent modification.

Systematic (IUPAC) Name: S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate[1]

Common Synonyms: N-(tert-butoxycarbonyl)-2-(acetylthio)ethylamine, S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate[1][2]

Data Presentation: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃S | [1][2] |

| Molecular Weight | 219.30 g/mol | [1] |

| Appearance | Varies; often a liquid or low-melting solid |

Visualization: Annotated Chemical Structure

The structure is best understood by visualizing its constituent parts: the cysteamine backbone, the N-terminal Boc group, and the S-terminal Acetyl group.

Caption: Chemical structure of N-Boc-S-Acetyl-cysteamine.

The Pillar of Synthesis: A Dual Protecting Group Strategy

The core utility of this molecule lies in the strategic masking of its two highly reactive functional groups: the amine (a potent nucleophile and base) and the thiol (a potent nucleophile prone to oxidation).[3][4] The choice of the tert-butoxycarbonyl (Boc) group for the amine and the acetyl group for the thiol is deliberate, creating an orthogonal system where one group can be removed without affecting the other.

Expertise in Action: The N-Boc Group for Amine Protection

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry.[5] It converts the highly reactive primary amine into a carbamate, drastically reducing its nucleophilicity and basicity.[6][7]

-

Causality: By protecting the amine, we prevent it from participating in unwanted side reactions, such as acylations or acting as a base, during subsequent synthetic steps targeting other parts of a molecule.[3][6]

-

Stability: The Boc group is robust and stable under a wide range of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles.[5][7]

-

Deprotection: Its key advantage is its lability under acidic conditions.[7][8] Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the carbamate to regenerate the free amine, releasing gaseous isobutene and carbon dioxide.[7]

Field-Proven Insight: The S-Acetyl Group for Thiol Protection

Thiols are highly nucleophilic and readily oxidize to form disulfide bonds, a common and often undesired side reaction. The S-acetyl group converts the thiol into a thioester, effectively "deactivating" it.[4]

-

Causality: Thiol protection is critical to prevent the formation of disulfide dimers and to stop the thiol from reacting with electrophiles intended for other sites.[4] Acetylation makes the sulfur atom significantly less prone to oxidation.[9]

-

Stability: The thioester linkage is stable to the acidic conditions used to remove the Boc group, which is the basis of their orthogonality. It is also stable across many other standard synthetic conditions.[4]

-

Deprotection: The S-acetyl group is typically removed under mild basic or specific nucleophilic conditions, such as treatment with sodium hydroxide, ammonia, or hydroxylamine.[4] This regenerates the free, reactive thiol.

Visualization: Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection pathways for N-Boc-S-Acetyl-cysteamine.

Synthesis and Characterization: A Validated Protocol

The synthesis of N-Boc-S-Acetyl-cysteamine is a straightforward, multi-step process that relies on fundamental protection chemistry. The following protocol provides a reliable method for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of N-Boc-S-Acetyl-cysteamine

Objective: To synthesize N-Boc-S-Acetyl-cysteamine from cysteamine hydrochloride.

Step 1: N-Boc Protection of Cysteamine

-

Dissolve cysteamine hydrochloride in a 1:1 mixture of dioxane and water.

-

Add a base, such as sodium hydroxide, to neutralize the hydrochloride and deprotonate the amine.

-

Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product (N-Boc-cysteamine) with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: S-Acetylation of N-Boc-cysteamine

-

Dissolve the crude N-Boc-cysteamine from Step 1 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise.

-

Stir the reaction for several hours, monitoring for completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the final product, N-Boc-S-Acetyl-cysteamine, with an organic solvent. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product, typically an oil or solid, by column chromatography if necessary.

Trustworthiness: A Self-Validating System via Characterization

Confirmation of the product's identity and purity is essential. Standard analytical techniques provide a definitive structural signature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. Key expected signals in ¹H NMR (in CDCl₃) would include: a singlet around 1.4 ppm for the nine protons of the tert-butyl group, a singlet around 2.3 ppm for the three protons of the S-acetyl group, and multiplets for the two sets of ethylenic protons (-CH₂-N and -CH₂-S).[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight, matching it to the calculated value for C₉H₁₇NO₃S.[11][12] This provides unambiguous confirmation of the elemental composition.

Visualization: General Synthesis Workflow

Caption: Workflow for the synthesis of N-Boc-S-Acetyl-cysteamine.

Applications in Research and Drug Development

The true value of N-Boc-S-Acetyl-cysteamine is realized in its application as a versatile intermediate. Its protected state allows for its incorporation into larger molecules, with the reactive groups being unmasked only when needed.

A. Cysteine Bioconjugation

Cysteine bioconjugation is a powerful technique for site-specifically modifying proteins, such as antibodies for the creation of Antibody-Drug Conjugates (ADCs).[13][] The low natural abundance and high nucleophilicity of cysteine make it an ideal target.[13][][15]

-

Workflow: N-Boc-S-Acetyl-cysteamine can be used as a linker. First, its N-Boc group is removed under acidic conditions, and the resulting free amine is coupled to a molecule of interest (e.g., a drug or fluorophore) via standard amide bond formation. Subsequently, the S-acetyl group is removed with a mild base to reveal the free thiol, which can then be selectively conjugated to a cysteine residue on a protein, often through a Michael addition reaction with a maleimide-functionalized partner.[15]

B. Prodrug Development for Cysteamine Delivery

Cysteamine is an FDA-approved drug for treating nephropathic cystinosis.[16] However, its utility is hampered by its foul taste and odor, leading to poor patient compliance.[17]

-

Strategy: Prodrugs are inactive compounds that are converted into the active drug within the body.[18] N-Boc-S-Acetyl-cysteamine and similar structures serve as excellent prodrug candidates. The protecting groups can enhance lipophilicity, improve absorption, and mask the unpleasant properties of the free thiol.[19] Once absorbed, cellular esterases can cleave the S-acetyl group, and other enzymes can process the N-Boc group (or a more biologically labile N-acyl group) to release active cysteamine intracellularly.[17][18]

C. Intermediate in Peptide and Small Molecule Synthesis

In complex multi-step syntheses, incorporating a cysteamine moiety can be challenging due to its reactive functional groups.

-

Utility: N-Boc-S-Acetyl-cysteamine provides a stable, non-reactive version of cysteamine that can be carried through multiple synthetic steps.[20] Once the core of the target molecule is assembled, the protecting groups can be selectively removed to perform further chemical transformations at the nitrogen or sulfur atoms, making it a valuable building block for creating modified peptides or complex small molecules.[21][22]

Conclusion

N-Boc-S-Acetyl-cysteamine is a testament to the power of strategic chemical design. Through the orthogonal protection of its amine and thiol functionalities, it is transformed from a simple diamine into a highly controllable and versatile synthetic intermediate. Its stability, coupled with the predictable and selective removal of its protecting groups, provides researchers and drug developers with a reliable tool for applications ranging from sophisticated bioconjugation and ADC construction to the development of next-generation prodrugs. Understanding the structure and function of such building blocks is fundamental to advancing the frontiers of chemical biology and pharmaceutical science.

References

- The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- An In-depth Technical Guide to Thiol Protection with S-acetyl Groups. (2025). BenchChem.

- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). PharmaBlock.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.

- The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. (2025). BenchChem.

- The Science Behind S-Acetyl Glutathione. (2025). MakeWell UK.

- N-Boc-s-acetyl-cysteamine. (n.d.). CymitQuimica.

- This compound. (2025). PubChem, National Center for Biotechnology Information.

- Electronic supplementary information. (n.d.). The Royal Society of Chemistry.

- How does adding an acetyl group to something promote stability of a molecule?. (2024). Reddit.

- Synthesis and biological evaluation in human monocyte-derived macrophages of N-(N-acetyl-L-cysteinyl)-S-acetylcysteamine analogues with potent antioxidant and anti-HIV activities. (2004). Journal of Medicinal Chemistry.

- A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines. (2025). ResearchGate.

- Cysteamine Prodrugs For an Improved Treatment of Cystinosis. (n.d.). Cystinosis Foundation UK.

- A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. (2026). ACS Publications.

- Mass spectra of compounds S-lactoyl cysteamine 25 and.... (n.d.). ResearchGate.

- N-Acetylcysteamine. (n.d.). Sigma-Aldrich.

- Fast Cysteine Bioconjugation Chemistry. (n.d.). PMC, National Center for Biotechnology Information.

- Novel approaches for cysteine bioconjugation. (n.d.). UCL Discovery.

- Cys Conjugation. (n.d.). BOC Sciences.

- Rapid and robust cysteine bioconjugation with vinylheteroarenes. (2021). PMC, National Center for Biotechnology Information.

- Boosting GSH Using the Co-Drug Approach: I-152, a Conjugate of N-acetyl-cysteine and β-mercaptoethylamine. (2019). MDPI.

- A potential new prodrug for the treatment of cystinosis: Design, synthesis and in-vitro evaluation. (2025). ResearchGate.

- Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement. (n.d.). PubMed, National Center for Biotechnology Information.

- Synthesis of the N-Acetylcysteamine Thioester of seco-Proansamitocin. (n.d.). ACS Publications.

Sources

- 1. This compound | C9H17NO3S | CID 14194546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Boc-s-acetyl-cysteamine | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. cystinosis.org.uk [cystinosis.org.uk]

- 19. Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and biological evaluation in human monocyte-derived macrophages of N-(N-acetyl-L-cysteinyl)-S-acetylcysteamine analogues with potent antioxidant and anti-HIV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, a bifunctional molecule incorporating a thioester and a Boc-protected amine, serves as a valuable building block in chemical biology and drug development. Its utility is fundamentally governed by its physicochemical properties, particularly its solubility in various solvent systems and its chemical stability under diverse experimental conditions. This guide provides a comprehensive analysis of these characteristics, offering both theoretical insights and practical, field-tested protocols for its handling, storage, and application. We delve into the distinct stability profiles of the thioester linkage and the N-Boc protecting group, outlining their respective degradation pathways and the conditions that favor their integrity or cleavage. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a deep, functional understanding of its behavior to ensure experimental success and reproducibility.

Physicochemical Properties and Solubility Profile

This compound, also known as N-Boc-S-Acetyl-cysteamine, possesses a chemical structure that imparts a distinct solubility profile. The molecule's character is amphiphilic, stemming from the nonpolar tert-butyl group and the polar carbamate and thioester functionalities.

| Property | Data | Source(s) |

| IUPAC Name | S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate | [1] |

| Molecular Formula | C₉H₁₇NO₃S | [1][2] |

| Molecular Weight | 219.30 g/mol | [1] |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid | |

| InChI Key | SYLBKLDSMWKIJJ-UHFFFAOYSA-N |

Solubility Characteristics

The presence of the bulky, lipophilic tert-Butoxycarbonyl (Boc) group generally enhances the solubility of the molecule in a wide range of organic solvents, a property often exploited in organic synthesis[3]. Conversely, its solubility in aqueous media is limited. Below is a qualitative summary of its expected solubility.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The compound's overall moderate polarity and the lipophilic Boc group favor dissolution. |

| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF) | High | These solvents effectively solvate both the polar (carbamate, thioester) and nonpolar (tert-butyl) regions of the molecule. Similar Boc-protected compounds are very soluble in these solvents[4]. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the carbamate group, aiding solubility. |

| Nonpolar Solvents | Toluene, Hexanes, Diethyl Ether | Low to Moderate | Solubility is driven primarily by the nonpolar moieties; the polar groups limit high solubility. Insoluble in petroleum ether[4]. |

| Aqueous Systems | Water, Phosphate-Buffered Saline (PBS) | Very Low | The large hydrophobic surface area of the Boc group significantly limits hydration and aqueous solubility. |

Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, a quantitative assessment of solubility is critical. The shake-flask method followed by HPLC analysis is a robust and reliable approach.

Rationale: This method determines the saturation point of the compound in a given solvent at a specific temperature. HPLC provides a sensitive and specific means of quantification, capable of distinguishing the parent compound from any potential impurities or degradants.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a glass vial.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a calibrated reverse-phase HPLC-UV method. Calculate the original concentration in the supernatant to determine the solubility (e.g., in mg/mL or mM).

Chemical Stability Analysis

The stability of this compound is dictated by its two primary functional groups: the thioester linkage and the N-Boc protecting group . These groups exhibit distinct and orthogonal stability profiles, a feature that is central to the molecule's utility.

Stability of the Thioester Linkage

Thioesters are considered "high-energy" functional groups, more reactive than their ester counterparts[5]. However, they exhibit considerable kinetic stability in aqueous media under physiological conditions, making them suitable for many biological applications[5][6]. Their degradation is primarily driven by nucleophilic attack at the electrophilic carbonyl carbon.

-

Hydrolytic Stability: Thioester hydrolysis is the principal non-enzymatic degradation pathway in aqueous solutions. The reaction is subject to both acid and base catalysis[7]. While relatively slow at neutral pH, the rate of hydrolysis increases significantly in strongly acidic (pH < 3) or alkaline (pH > 9) conditions[5][8].

-

Nucleophilic Sensitivity: A key feature of thioesters is their high reactivity towards soft nucleophiles (like thiols) compared to hard nucleophiles (like water)[5]. This selectivity is the foundation of native chemical ligation (NCL), where a thioester reacts with an N-terminal cysteine residue. This also implies that the compound will be unstable in the presence of free thiols (e.g., dithiothreitol, DTT; β-mercaptoethanol) or primary/secondary amines, leading to transthioesterification or amidation, respectively.

Caption: Primary degradation pathways for the thioester moiety.

Stability of the N-Boc Protecting Group

The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its predictable and robust stability profile[9].

-

Acid Lability: The defining characteristic of the Boc group is its lability under acidic conditions[10]. Cleavage is typically achieved with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like methanol or dioxane[11][]. The mechanism proceeds through the formation of a stable tert-butyl cation, which subsequently decomposes to isobutene and a proton[3].

-

Orthogonal Stability: The Boc group is exceptionally stable to basic, nucleophilic, and reductive conditions (e.g., catalytic hydrogenation)[10][]. This allows for the selective deprotection of other protecting groups (e.g., the base-labile Fmoc group) while the Boc group remains intact, a cornerstone of orthogonal synthesis strategies[9][10].

-

Potential Side Reactions: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic residues (such as tryptophan, methionine, or free thiols)[3][11]. To prevent these side reactions, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are often included in the deprotection cocktail[11].

Caption: Orthogonal stability of the Boc group vs. a base-labile group.

Experimental Protocols for Stability Assessment

To empirically map the stability of this compound, a combination of a systematic pH-rate profile study and a forced degradation study is recommended.

Protocol for pH-Dependent Hydrolysis Study

Objective: To quantify the rate of thioester hydrolysis as a function of pH.

Rationale: This experiment provides critical data for selecting appropriate buffer systems and pH ranges for reactions, purification, and formulation. A stability-indicating HPLC method is essential, as it must resolve the parent compound from its primary hydrolytic degradants (N-Boc-cysteamine and acetic acid).

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers spanning a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Common buffer systems include citrate (pH 2-6), phosphate (pH 6-8), and borate (pH 8-10).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like acetonitrile (e.g., 10 mg/mL).

-

Initiation of Study: Spike the stock solution into each buffer at a known final concentration (e.g., 0.1 mg/mL), ensuring the organic solvent concentration is low (<5%) to minimize its effect on the reaction. Incubate all samples in a temperature-controlled environment (e.g., 37 °C).

-

Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Quenching: Immediately quench any further degradation by diluting the aliquot into a mobile phase or a suitable solvent/pH condition where the compound is stable (e.g., ACN or acidic mobile phase).

-

HPLC Analysis: Analyze all samples using a validated, stability-indicating reverse-phase HPLC method with UV detection.

-

Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of the resulting line provides the pseudo-first-order rate constant (k) for degradation at that pH.

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and pathways under harsh chemical and physical stress.

Rationale: This study is a cornerstone of pharmaceutical development and is invaluable for understanding a molecule's intrinsic stability. It helps in developing stability-indicating analytical methods and predicting potential issues during manufacturing and long-term storage.

Caption: Workflow for a comprehensive forced degradation study.

Summary and Best Practices for Handling and Storage

The dual nature of this compound requires careful consideration of experimental conditions to ensure its integrity.

| Condition | Stability Recommendation |

| pH | Maintain solutions between pH 4 and 7.5 for maximum thioester stability[6]. Avoid strongly acidic or basic aqueous buffers for prolonged periods. |

| Nucleophiles | Strictly avoid the presence of free thiols (DTT, BME) and unhindered primary/secondary amines unless a reaction is intended. |

| Acids | Strictly avoid strong acids (TFA, HCl) to prevent premature deprotection of the Boc group. |

| Temperature | Store neat compound and solutions at low temperatures (2-8°C or -20°C for long-term) to minimize hydrolysis and other potential degradation. |

| Solvent Choice for Reactions | Use anhydrous aprotic solvents (DCM, THF, ACN, DMF) for reactions where the integrity of the thioester is paramount. |

Storage Recommendations: For long-term storage, the compound should be kept as a neat solid or oil in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C . For short-term use, refrigeration (2-8°C) is adequate. Solutions should be prepared fresh whenever possible.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link][10]

-

Ren, Y., et al. (2007). Stability of thioester intermediates in ubiquitin-like modifications. PMC - PubMed Central. [Link][13]

-

Am-Shallem, D., et al. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au. [Link][5]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link][11]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link][3]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link][9]

-

Mao, L., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres. [Link][7]

-

Organic Chemistry Data. (n.d.). Boc Protection - Common Conditions. [Link]

-

Chemistry Stack Exchange. (2023). Stable thioesters in biological millieu?. [Link][6]

-

ResearchGate. (n.d.). Stability Assay of Amino Acid Thioester 1 in the Presence of L1. [Link][14]

-

Am-Shallem, D., et al. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. ACS Publications. [Link][8]

Sources

- 1. This compound | C9H17NO3S | CID 14194546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protective Groups [organic-chemistry.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Thiol Protecting Groups in Peptide Synthesis

Abstract

The synthesis of cysteine-containing peptides is a cornerstone of modern drug discovery and development, underpinning the creation of therapeutics ranging from metabolic regulators to complex antibody-drug conjugates.[1] The unique reactivity of the cysteine thiol group, however, presents a significant challenge, necessitating the use of protecting groups to prevent undesirable side reactions and guide the regioselective formation of disulfide bonds.[2][3][4] This guide provides a comprehensive overview of the core principles and practical applications of thiol protecting groups in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of various protecting groups, their strategic deployment in orthogonal synthesis schemes, and provide field-proven protocols for their application and removal.

The Critical Role of Cysteine and Thiol Protection in Peptide Chemistry

Cysteine's thiol side chain is a hub of chemical reactivity. Its nucleophilicity makes it susceptible to alkylation and acylation, while its propensity for oxidation can lead to the unintended formation of disulfide bonds.[2][3] During the iterative process of SPPS, where repeated cycles of amino acid coupling and deprotection occur, an unprotected thiol group can lead to a cascade of side reactions, including:

-

Racemization: The cysteine residue can be prone to racemization, impacting the final peptide's stereochemistry and biological activity.[2]

-

Alkylation: Reaction with carbocations generated during the cleavage of other protecting groups.[2]

-

Uncontrolled Oxidation: Formation of incorrect disulfide bridges in peptides with multiple cysteine residues.[3]

-

β-elimination: Particularly in the presence of a base, leading to the formation of dehydroalanine.[1][5]

Protecting the thiol group is therefore mandatory to ensure the synthesis of the target peptide in high yield and purity.[6][7] The choice of protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for Nα-amino protection (Fmoc or Boc) and the desired disulfide bond architecture.[3]

The Principle of Orthogonality

A cornerstone of modern peptide synthesis is the concept of orthogonality .[3] An orthogonal protecting group strategy employs a set of protecting groups that can be removed under distinct chemical conditions without affecting others.[3][5] This allows for the sequential and regioselective deprotection of specific functional groups, which is paramount for the controlled formation of multiple disulfide bonds in complex peptides.[2][3][5][8]

A Survey of Common Thiol Protecting Groups

Over the decades, a vast arsenal of over 60 thiol protecting groups has been developed, each with its own unique set of properties and applications.[1][5][9] They can be broadly classified based on their cleavage conditions.

Acid-Labile Groups

These groups are typically removed by treatment with trifluoroacetic acid (TFA), often in the presence of cation scavengers.

Trityl (Trt)

The trityl group is one of the most widely used thiol protecting groups in Fmoc-based SPPS.[3][10] Its popularity stems from its stability during the basic conditions used for Fmoc group removal and its lability in moderate to strong acids.[10][11]

-

Mechanism of Deprotection: The removal of the Trt group is an acid-catalyzed process. TFA protonates the sulfur-trityl bond, leading to the formation of a highly stable trityl cation and the free thiol.[11] This reaction is reversible, and to drive it to completion, a cation scavenger such as triisopropylsilane (TIS) is essential.[11] TIS irreversibly reduces the trityl cation to the inert triphenylmethane.[11][12]

-

Causality in Experimental Choice: The inclusion of scavengers like TIS and water in the cleavage cocktail is critical. Without them, the electrophilic trityl cation can reattach to the cysteine thiol or react with other nucleophilic residues like tryptophan and methionine.[11]

Diphenylmethyl (Dpm)

The Dpm group offers a different level of acid lability compared to Trt. It is stable to the low concentrations of TFA used for the removal of highly acid-labile groups like Mmt (4-methoxytrityl), but is cleaved by higher concentrations of TFA.[13] This differential stability allows for its use in orthogonal schemes alongside Trt or Mmt.[13]

Groups Requiring Specific Reagents for Removal

These protecting groups are stable to the standard acidic and basic conditions of SPPS and require specific chemical reagents for their cleavage. This property makes them invaluable for strategies requiring the formation of multiple disulfide bonds.

Acetamidomethyl (Acm)

The Acm group is a workhorse in the synthesis of complex, multi-disulfide-containing peptides.[3][14] It is stable to both the piperidine used for Fmoc removal and the TFA used for final cleavage from the resin.[3][12]

-

Mechanism of Deprotection: The Acm group is typically removed by oxidative methods, most commonly with iodine.[3] The reaction proceeds via the formation of a sulfenyl iodide intermediate, which then reacts with a second deprotected thiol to form a disulfide bond. Acm can also be removed by treatment with mercury(II) acetate or silver(I) tetrafluoroborate, although the toxicity of mercury limits its widespread use.[15][16] More recently, methods using N-chlorosuccinimide (NCS) or copper(II) salts have been developed.[14][15][17]

-

Trustworthiness of Protocol: The iodine-mediated deprotection and cyclization is a robust and widely validated method. The reaction rate is solvent-dependent, being faster in polar solvents like aqueous methanol or acetic acid.[16]

tert-Butyl (tBu)

The tert-butyl group is highly stable to a wide range of conditions, including TFA and redox reagents.[18] This robustness makes it a valuable tool in orthogonal protection schemes.

-

Mechanism of Deprotection: Removal of the tBu group requires strong acid treatment, such as with trifluoromethanesulfonic acid (TFMSA), or treatment with mercury(II) acetate.[19] It can also be removed using a combination of methyltrichlorosilane (MeSiCl₃) and diphenyl sulfoxide (Ph₂SO).[16]

-

Expertise in Application: The stability of the tBu group makes it suitable for both Boc and Fmoc chemistries.[19] Its removal under conditions that do not affect other common protecting groups allows for precise control over disulfide bond formation.

Thiol-Labile Groups

tert-Butylsulfenyl (StBu)

The StBu group is cleaved under mild reducing conditions using thiols like β-mercaptoethanol or dithiothreitol (DTT), or phosphines like tributylphosphine.[20] It is stable to acidic conditions, making it orthogonal to acid-labile groups.[20]

Strategic Application in Multi-Disulfide Peptide Synthesis

The synthesis of peptides with multiple disulfide bonds, such as conotoxins, requires a carefully planned orthogonal protection strategy.[18][21] By assigning different classes of protecting groups to specific cysteine pairs, each disulfide bond can be formed sequentially and regioselectively.[2][8]

A Representative Workflow for a Two-Disulfide Peptide

A common strategy for synthesizing a peptide with two disulfide bonds involves the use of Trt and Acm protecting groups.

Caption: Workflow for regioselective two-disulfide bond formation.

Data Presentation: Comparative Analysis of Thiol Protecting Groups

| Protecting Group | Abbreviation | Cleavage Reagent(s) | Orthogonal To | Key Advantages |

| Trityl | Trt | TFA / Scavengers (e.g., TIS) | Acm, tBu, StBu | Widely used in Fmoc SPPS, mild cleavage.[3][11] |

| Acetamidomethyl | Acm | I₂, Hg(OAc)₂, Ag(I) salts, NCS | Trt, tBu | Stable to acid/base, versatile removal.[3][14] |

| tert-Butyl | tBu | TFMSA, Hg(OAc)₂, MeSiCl₃/Ph₂SO | Trt, Acm | High stability, useful in complex syntheses.[18][19] |

| tert-Butylsulfenyl | StBu | Thiols (DTT, BME), Phosphines | Acid-labile groups | Mild, reductive cleavage.[20] |

| Diphenylmethyl | Dpm | High concentration TFA | Trt, Mmt (at low TFA conc.) | Tunable acid lability.[13] |

Experimental Protocols

Protocol for On-Resin Deprotection of Cys(Trt) and Disulfide Bond Formation

This protocol describes the selective removal of the Trt group and subsequent on-resin oxidation to form the first disulfide bond.

-

Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM) for 30 minutes.

-

Trt Deprotection: Treat the resin with a solution of 1-2% TFA in DCM containing 2.5% TIS. Perform this treatment for 2 minutes and repeat 5-10 times. Monitor the deprotection by collecting the filtrate and observing the characteristic yellow color of the trityl cation.

-

Washing: Wash the resin thoroughly with DCM (5x), followed by DMF (5x).

-

Oxidation: Add a solution of 0.1 M iodine in DCM to the resin. Gently agitate for 1-2 hours.

-

Quenching and Washing: Wash the resin with DCM until the filtrate is colorless. Then, wash with DMF (5x) and DCM (5x) and dry the resin under vacuum.

Protocol for Cleavage and Deprotection of Cys(Acm) with Concomitant Disulfide Formation

This protocol is suitable for the final deprotection and formation of the second disulfide bond in solution.

-

Peptide Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[11]

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[11]

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide under vacuum.[11]

-

Acm Deprotection and Oxidation: Dissolve the crude peptide in a suitable solvent mixture (e.g., aqueous methanol or acetic acid) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.

-

Add a 0.1 M solution of iodine in methanol dropwise until a persistent yellow color is observed. Stir for 1-2 hours.

-

Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.

-

Purification: Purify the final peptide by reverse-phase HPLC.

Conclusion

The strategic selection and application of thiol protecting groups are fundamental to the successful synthesis of cysteine-containing peptides. A thorough understanding of their chemical properties, cleavage mechanisms, and orthogonality is essential for researchers in peptide chemistry and drug development. The continuous evolution of new protecting groups and deprotection strategies continues to expand the horizons of what is achievable in the synthesis of complex, biologically active peptides.[5][22][23]

References

-

Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11479-11534. [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Chakraborty, K., Sharma, G., & Kumar, K. S. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Bock, V. D., et al. (2014). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 12(38), 7548-7555. [Link]

-

Postma, G. J., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(20), 4183-4202. [Link]

-

Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11479-11534. [Link]

-

Góngora-Benítez, M., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5375-5388. [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1125 - Removal of St-Butyl Groups. Retrieved from [Link]

-

Biotage. (2023). Disulfide Rich Peptides - which order should the disulfide bonds be formed? Retrieved from [Link]

-

Andreu, D., et al. (1994). Disulfide bond formation in peptides. Methods in Molecular Biology, 35, 91-169. [Link]

-

Postma, G. J., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(20), 4183-4202. [Link]

-

Postma, G. J., & Albericio, F. (2014). ChemInform Abstract: Disulfide Formation Strategies in Peptide Synthesis. ChemInform, 45(44). [Link]

-

Spears, R. J. (2021). (PDF) Cysteine protecting groups: applications in peptide and protein science. SciSpace. [Link]

-

Wang, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(23), 7856. [Link]

-

Amblard, M., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(10), e3113. [Link]

-

Amblard, M., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(10), e3113. [Link]

-

Payne, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11479-11534. [Link]

-

Digital.CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]

-

Li, H., et al. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2–: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry, 87(2), 1470-1476. [Link]

-

Bock, V. D., et al. (2014). Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions. ResearchGate. [Link]

-

Ruiz-Gayo, M., et al. (1992). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 39(1), 81-87. [Link]

-

Li, H., et al. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2-: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry, 87(2), 1470-1476. [Link]

-

Stathopoulos, P., et al. (2014). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Amino Acids, 46(5), 1367-1376. [Link]

-

Stathopoulos, P., et al. (2014). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. ResearchGate. [Link]

-

Amblard, M., et al. (2018). Reduction of cysteine- S -protecting groups by triisopropylsilane. ResearchGate. [Link]

-

Flores-Solis, D., et al. (2016). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Molecules, 21(11), 1478. [Link]

-

Basso, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(10), 2847-2856. [Link]

-

Spears, R. J., et al. (2021). (a) Cys thiol protection with the tert-butyl (tBu) protecting group and... ResearchGate. [Link]

-

Chakraborty, K., et al. (2023). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 28(14), 5364. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 6. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) Cysteine protecting groups: applications in peptide and protein science. (2021) | Richard J Spears | 65 Citations [scispace.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bachem.com [bachem.com]

- 13. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. researchgate.net [researchgate.net]

- 21. biotage.com [biotage.com]

- 22. Disulfide Formation Strategies in Peptide Synthesis [ouci.dntb.gov.ua]

- 23. [PDF] Disulfide Formation Strategies in Peptide Synthesis | Semantic Scholar [semanticscholar.org]

Strategic Application of Amine and Thiol Protecting Groups in Bioconjugation: A Technical Guide to Boc and S-acetyl Moieties

Abstract

In the intricate landscape of modern bioconjugation—a cornerstone of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and the precise assembly of complex biomolecular structures—the strategic use of protecting groups is paramount. This technical guide provides an in-depth exploration of two indispensable protecting groups: the tert-butoxycarbonyl (Boc) group for amines and the S-acetyl group for thiols. We will delve into the mechanistic underpinnings of their function, the rationale governing their selection in complex synthetic routes, and detailed, field-proven protocols for their application and removal. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage these tools for robust and reproducible bioconjugation outcomes.

The Imperative for Orthogonal Control in Bioconjugation

The construction of sophisticated bioconjugates, such as ADCs, involves the sequential and site-specific formation of covalent bonds between a biomolecule (e.g., an antibody), a linker, and a payload (e.g., a cytotoxic drug).[] Biomolecules, by their very nature, are polyfunctional. An antibody, for instance, possesses numerous lysine residues with reactive primary amines and cysteine residues that can provide nucleophilic thiol groups upon reduction of interchain disulfide bonds.

Uncontrolled, simultaneous reaction of all these sites would lead to a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR) and conjugation sites.[2][3] This heterogeneity can profoundly impact the conjugate's efficacy, pharmacokinetics, and toxicity profile. Protecting groups serve as temporary masks for reactive functional groups, rendering them inert to specific reaction conditions while other chemical transformations are performed.[4][5]

The concept of orthogonality is central to this strategy.[6][7] Orthogonal protecting groups are distinct moieties that can be removed under specific, non-interfering conditions.[8] For example, one group might be labile to acid, while another is removed by a base or a specific nucleophile. This allows for the selective deprotection and reaction of one functional group in the presence of others, enabling a highly controlled, stepwise synthetic sequence.[4][6]

The Boc Group: A Robust Guardian of Amines

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for primary and secondary amines in organic synthesis and bioconjugation.[4][9] Its popularity stems from a crucial balance of stability and selective lability.

Core Principles and Mechanistic Insight

The primary role of the Boc group is to convert a nucleophilic amine into a non-reactive carbamate.[10] This transformation is critical when directing chemical modifications to other parts of a molecule, such as a linker or a biomolecule.[4]

Key Advantages of the Boc Group:

-

Stability: The Boc group is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments (e.g., catalytic hydrogenation).[8][11] This robustness allows for broad compatibility with subsequent reaction steps.

-

Acid Lability: Its defining feature is its clean and efficient removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][12][13] This allows for selective deprotection without disturbing other acid-sensitive functionalities if conditions are carefully controlled.

Mechanism of Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[8][14]

Mechanism of Deprotection: Deprotection is an acid-catalyzed process. The carbamate oxygen is protonated by an acid like TFA, which initiates the fragmentation of the protecting group. This process releases the free amine, carbon dioxide, and the stable tert-butyl cation, which typically deprotonates to form isobutene gas.[8][10][12]

dot digraph "Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes BocProtected [label="Boc-Protected Amine\n(R-NH-Boc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of\nCarbamate Oxygen", fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; FreeAmine [label="Free Amine\n(R-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tButylCation [label="tert-Butyl Cation", fillcolor="#FBBC05", fontcolor="#202124"]; GasProducts [label="CO₂ + Isobutene", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges BocProtected -> Protonation [label="+ H⁺ (e.g., TFA)"]; Protonation -> CarbamicAcid [label="Fragmentation"]; Protonation -> tButylCation [label="Fragmentation"]; CarbamicAcid -> FreeAmine [label="Decarboxylation"]; FreeAmine -> GasProducts [style=invis]; CarbamicAcid -> GasProducts [label="Decarboxylation", color="#EA4335"]; tButylCation -> GasProducts [label="- H⁺", color="#EA4335"];

// Invisible edges for alignment CarbamicAcid -> FreeAmine [style=invis]; }

Caption: Acid-catalyzed deprotection of a Boc group.

Experimental Protocol: Boc Protection of an Amine-Linker

This protocol describes a general procedure for protecting a primary amine on a heterobifunctional linker (e.g., Amine-PEG-COOH) using (Boc)₂O.

Materials:

-

Amine-containing linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., Triethylamine (TEA) or Sodium Hydroxide (NaOH))

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a water/dioxane mixture)

-

Ethyl acetate and brine for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve the amine-containing linker (1 equivalent) in the chosen solvent.

-

Base Addition: Add the base (1.1-1.5 equivalents). For aqueous conditions, a base like NaOH is suitable. For anhydrous conditions, TEA is commonly used.[15]

-

Protection Reaction: Add (Boc)₂O (1.1 equivalents) to the solution. The reaction is typically stirred at room temperature.[13] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. If using an organic solvent, dilute the residue with ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl, if the product is stable), water, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the pure Boc-protected linker.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The S-acetyl Group: A Precise Trigger for Thiol Reactivity

Thiols (-SH) are highly reactive nucleophiles, prone to oxidation to form disulfide bonds.[5] In bioconjugation, particularly for thiol-maleimide chemistry, controlling the availability of free thiols is essential for achieving site-specificity and preventing unwanted side reactions.[16][17] The S-acetyl group serves as an excellent protecting group for thiols, converting the reactive thiol into a stable, far less reactive thioester.[5]

Core Principles and Mechanistic Insight

The S-acetyl group provides a stable thioester linkage that is resistant to many synthetic conditions but can be cleaved under specific, mild nucleophilic or basic conditions to regenerate the free thiol precisely when needed.[5]

Key Advantages of the S-acetyl Group:

-

Stability: The thioester is stable under acidic conditions and to many reagents used in organic synthesis, making it orthogonal to the Boc group.[5]

-

Mild Deprotection: Removal is achieved under mild basic conditions, often using hydroxylamine, which is highly selective and compatible with sensitive biomolecules.[18][19] This prevents damage to the protein or other components of the conjugate.

-

Storage: Biomolecules modified to contain an S-acetyl protected thiol can be stored for extended periods and deprotected immediately before the conjugation step.[19][20]

Mechanism of Protection (Introduction): An S-acetyl group can be introduced onto a biomolecule, often at primary amine sites like lysine residues, using N-succinimidyl S-acetylthioacetate (SATA). The NHS ester of SATA reacts with the amine to form a stable amide bond, thereby introducing the protected thiol.[18][20]

Mechanism of Deprotection: The thioester is cleaved by a nucleophile, typically hydroxylamine (NH₂OH), at a neutral or slightly basic pH. Hydroxylamine attacks the carbonyl carbon of the acetyl group, leading to the release of the free, reactive thiol.[18]

dot digraph "S_Acetyl_Deprotection_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes SATA_Protein [label="Protein with S-acetyl group\n(Protein-S-Ac)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Deprotection with\nHydroxylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; FreeThiol [label="Protein with Free Thiol\n(Protein-SH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Maleimide [label="Maleimide-Payload", fillcolor="#FBBC05", fontcolor="#202124"]; Conjugate [label="Stable Thioether Conjugate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SATA_Protein -> Deprotection [label="+ NH₂OH·HCl, pH 7.2"]; Deprotection -> FreeThiol [label="Thiol Unmasking"]; FreeThiol -> Conjugate [label="Thiol-Maleimide\nMichael Addition", color="#EA4335"]; Maleimide -> Conjugate [style=dashed, color="#EA4335"]; }

Caption: S-acetyl deprotection and subsequent conjugation.

Experimental Protocol: S-acetyl Deprotection and Thiol-Maleimide Conjugation

This protocol describes the deprotection of an S-acetylated antibody and its subsequent conjugation to a maleimide-functionalized payload.

Materials:

-

S-acetylated antibody (e.g., prepared using SATA reagent)

-

Deacetylation solution: 0.5 M Hydroxylamine-HCl, 25 mM EDTA in a suitable buffer (e.g., PBS), pH adjusted to 7.2-7.5.[18]

-

Maleimide-functionalized payload dissolved in a water-miscible organic solvent (e.g., DMSO).

-

Desalting columns (e.g., PD-10) or tangential flow filtration (TFF) system for purification.

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed.

Procedure:

-

Antibody Preparation: Prepare the S-acetylated antibody in the degassed reaction buffer.

-

Deprotection: Add the deacetylation solution to the antibody solution. A 50- to 100-fold molar excess of hydroxylamine over the S-acetyl groups is typical. Incubate at room temperature for 1-2 hours.[18]

-

Purification: Immediately following deprotection, remove the excess hydroxylamine and other small molecules by passing the reaction mixture through a desalting column pre-equilibrated with degassed PBS, pH 7.2. The resulting solution contains the antibody with free, reactive thiol groups.

-

Conjugation: To the purified thiolated antibody, immediately add the maleimide-functionalized payload solution. A 5- to 10-fold molar excess of the payload over the available thiol groups is a common starting point.

-

Reaction: Allow the conjugation reaction to proceed at 4°C or room temperature for 2-4 hours, or overnight at 4°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Final Purification: Purify the resulting Antibody-Drug Conjugate using size exclusion chromatography (SEC), TFF, or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other impurities.

-

Characterization: Analyze the final ADC product to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.

Orthogonal Strategy in Action: Synthesizing a Defined Bioconjugate

The true power of Boc and S-acetyl groups is realized when they are used in concert within an orthogonal protection strategy. Consider the synthesis of an ADC where a drug is attached to an antibody via a linker. The linker itself may require functionalization at two different sites.

Workflow Example: Heterobifunctional Linker Strategy

-

Linker Synthesis: A linker is synthesized with a primary amine at one terminus and a protected thiol (S-acetyl) at the other. The amine is then protected with a Boc group. This yields a Boc-NH-Linker-S-Ac molecule.

-

Payload Attachment: The linker now has a reactive group (e.g., a carboxylic acid activated as an NHS ester) that can be coupled to an amine on the payload molecule. The Boc and S-acetyl groups remain intact during this step.

-

Boc Deprotection: The resulting Payload-Linker-NH-Boc is treated with TFA to deprotect the amine, yielding Payload-Linker-NH₂.

-

Antibody Conjugation: This newly exposed amine can now be selectively coupled to an activated carboxylate on the antibody (e.g., on glutamic or aspartic acid residues after EDC/NHS activation).

-

Thiol Deprotection: The entire ADC construct is then treated with hydroxylamine to deprotect the S-acetyl group, revealing a reactive thiol on the linker, which is now attached to the antibody.

-

Final Modification (Optional): This free thiol can be used for a final conjugation step, for instance, to attach a PEG molecule for improved pharmacokinetics or a fluorescent tag for imaging.

dot digraph "Orthogonal_Strategy" { graph [splines=true, overlap=false, nodesep=0.6, ranksep=0.8, size="7.6,6", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=9, width=2]; edge [fontname="Helvetica", fontsize=8];

// Nodes start [label="Heterobifunctional Linker\n(H₂N-Linker-SH)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Dual Protection:\n1. (Boc)₂O\n2. SATA Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; protected_linker [label="Protected Linker\n(Boc-HN-Linker-SAc)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Couple to Payload-X", fillcolor="#F1F3F4", fontcolor="#202124"]; payload_linked [label="Payload-Linker-NH-Boc", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Boc Deprotection\n(TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_exposed [label="Payload-Linker-NH₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Couple to Antibody-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; adc_protected_thiol [label="ADC with Protected Thiol", fillcolor="#34A853", fontcolor="#FFFFFF"]; step5 [label="S-acetyl Deprotection\n(NH₂OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_adc [label="Final ADC with Reactive Thiol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> protected_linker; protected_linker -> step2; step2 -> payload_linked; payload_linked -> step3; step3 -> amine_exposed; amine_exposed -> step4; step4 -> adc_protected_thiol; adc_protected_thiol -> step5; step5 -> final_adc; }

Caption: Orthogonal workflow using Boc and S-acetyl groups.

Data Summary and Considerations

The choice of protecting group and the conditions for deprotection are critical and must be optimized for each specific application.

| Protecting Group | Protected Functionality | Typical Protection Reagent | Key Stability | Typical Deprotection Conditions | Orthogonal To |

| Boc | Primary/Secondary Amine | Di-tert-butyl dicarbonate ((Boc)₂O) | Base, Nucleophiles, H₂/Pd | Mild Acid (e.g., TFA, HCl)[4][13] | S-acetyl, Fmoc, Cbz |

| S-acetyl | Thiol | N-succinimidyl S-acetylthioacetate (SATA) | Acid, Mild Base | Nucleophiles (e.g., Hydroxylamine)[5][18] | Boc, Cbz |

Causality Behind Experimental Choices:

-

Why choose Boc over Fmoc? In syntheses where base-labile groups are present (e.g., certain esters), the acid-lability of Boc makes it the superior choice. Fmoc is removed with a base (like piperidine), which could cleave such esters.[8][21]

-

Why use S-acetyl for thiol protection in ADCs? The deprotection with hydroxylamine is extremely mild and highly selective for the thioester, preserving the integrity of the complex antibody structure and the often-sensitive payload. Other methods, like reducing a disulfide bond to generate a thiol, require reducing agents that could cleave the antibody's own structural disulfide bonds.[5][18]

Conclusion

The Boc and S-acetyl protecting groups are foundational tools in the bioconjugation scientist's arsenal. Their distinct chemical properties—robustness under a range of conditions and selective lability under orthogonal protocols—provide the control necessary to construct highly defined and homogeneous bioconjugates. A thorough understanding of their underlying mechanisms, coupled with the implementation of validated experimental protocols, enables the development of next-generation therapeutics and advanced biomaterials with enhanced precision, safety, and efficacy.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link][8]

-

CellMosaic. (n.d.). Introducing Functional Groups. Retrieved from [Link][20]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link][13]

-

YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link][22]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bioconjugation Chemistry: The Role of Tris-Boc-guanidine in Creating Advanced Biomaterials. Retrieved from [Link][23]

-

Pandey, A., et al. (2016). Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium. NIH. Retrieved from [Link][18]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][14]

-

Cepham Life Sciences. (n.d.). SATA (N-Succinimidyl S-acetylthioacetate). Retrieved from [Link][19]

-

Taleb, M., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Retrieved from [Link][11]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][24]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link][21]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link][10]

-

ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link][6]

-

ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from [Link][7]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link][9]

-